

Physicochemical properties of 1-Ethylisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethylisoquinoline**

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An In-depth Technical Guide to the Physicochemical Properties of **1-Ethylisoquinoline**

This guide provides a comprehensive technical overview of the core physicochemical properties of **1-Ethylisoquinoline**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical experimental context. We will explore the molecular characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound, grounding our discussion in established scientific principles and methodologies.

Introduction to **1-Ethylisoquinoline**

1-Ethylisoquinoline is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at the C1 position. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic pharmaceuticals.^{[1][2][3]} Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[4][5]} As such, **1-Ethylisoquinoline** serves as a critical building block and research intermediate for the synthesis of novel therapeutic agents and functional materials.^[6] Understanding its fundamental physicochemical properties is paramount for its effective utilization in chemical synthesis and drug design.

Chemical Structure and Identifiers:

- IUPAC Name: **1-Ethylisoquinoline**

- Molecular Formula: C₁₁H₁₁N
- Molecular Weight: 157.21 g/mol [7]
- CAS Number: 7661-60-1[7][8]

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Molecular Weight	157.21 g/mol	[7]
Melting Point	208-210 °C	[8]
Boiling Point	105 °C @ 1.2 Torr	[8]
Density (Predicted)	1.050 ± 0.06 g/cm ³	[8]
pKa (Predicted)	6.09 ± 0.30	[8]
LogP (Predicted)	2.9	[7]
Appearance	Comparable to parent isoquinoline: Colorless to light brown solid/liquid	[9][10]

Section 1: Molecular and Physical Characteristics

Molecular Structure and Physical State

1-Ethylisoquinoline consists of a benzene ring fused to a pyridine ring, a defining feature of the benzopyridine family.[2] The ethyl substituent is located at the C1 position, adjacent to the nitrogen atom. This substitution pattern significantly influences the molecule's electronic properties and steric profile. The parent isoquinoline is a colorless, hygroscopic solid or liquid with a melting point of 26-28 °C and a characteristic odor.[2][10] **1-Ethylisoquinoline** is expected to share similar physical characteristics, though its higher molecular weight contributes to a significantly different melting and boiling point. One supplier reports a melting point of 208-210 °C, which may correspond to a salt form of the compound, as it is markedly higher than that of similar 1-alkylisoquinolines like 1-methylisoquinoline (10-12 °C).[8][11]

Solubility Profile

Consistent with its aromatic and heterocyclic nature, **1-Ethylisoquinoline** is predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[2][12] The presence of the basic nitrogen atom allows it to be protonated by dilute acids, forming the corresponding isoquinolinium salt, which significantly enhances its aqueous solubility. This pH-dependent solubility is a critical factor in designing protocols for its extraction, purification, and formulation.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

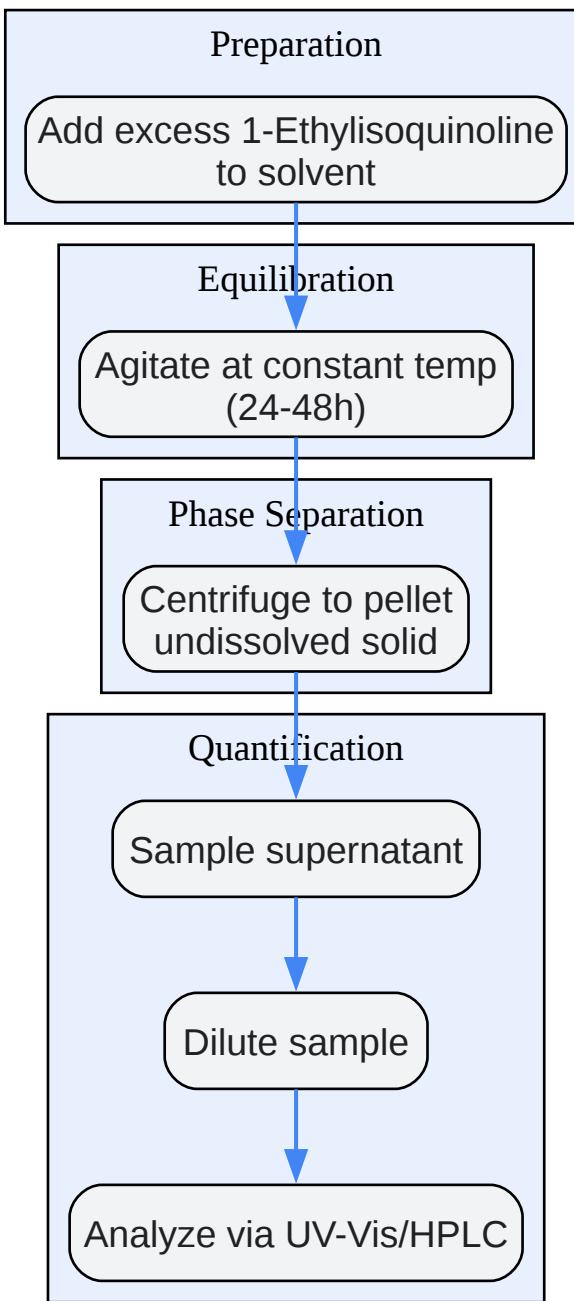
The shake-flask method is a standard protocol for determining the solubility of a compound. The causality behind this method lies in allowing the solute and solvent to reach a thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point.

Methodology:

- Preparation: Add an excess amount of **1-Ethylisoquinoline** to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed, screw-cap vial.
- Equilibration: Agitate the vial in a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of **1-Ethylisoquinoline** using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Workflow



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Caption: Workflow for solubility determination via the shake-flask method.

Section 2: Acidity, Basicity, and Reactivity

pKa and Basicity

As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering the molecule a weak base.^[2] The pKa of the parent isoquinoline is approximately 5.14-5.42.^{[2][10]} For **1-Ethylisoquinoline**, the predicted pKa is 6.09 ± 0.30 .^[8] This predicted increase in basicity is mechanistically sound; the ethyl group at the C1 position is an electron-donating group (EDG) via induction, which increases the electron density on the nitrogen atom, making its lone pair more available for protonation. However, bulky substituents at the 1-position can also introduce steric hindrance that may affect interactions, though this is less of a factor for basicity.^[13]

Experimental Protocol: pKa Determination via Potentiometric Titration

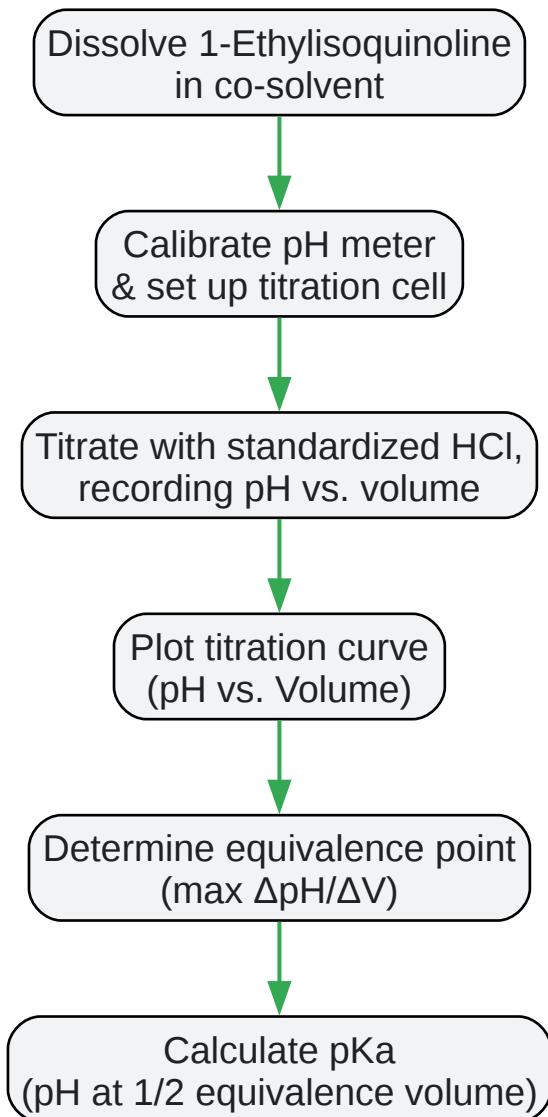
Potentiometric titration is a robust method for determining the pKa of a substance by monitoring pH changes upon the addition of a titrant. The choice of a strong acid as the titrant ensures a sharp and discernible inflection point corresponding to the neutralization of the basic nitrogen.

Methodology:

- **Solution Preparation:** Accurately weigh a sample of **1-Ethylisoquinoline** and dissolve it in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.
- **Titration Setup:** Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.
- **Data Recording:** Record the pH of the solution after each addition of the titrant.
- **Endpoint Determination:** Continue the titration well past the equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (pH vs. volume of titrant).

- pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can be determined from the first derivative of the titration curve.

Diagram: Potentiometric Titration Workflow



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Caption: Workflow for pKa determination via potentiometric titration.

Chemical Reactivity

The reactivity of the isoquinoline ring is dictated by the interplay between its two fused rings.

- Nucleophilic Substitution: The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position.[14] The presence of the ethyl group at C1 in **1-Ethylisoquinoline** deactivates this position towards further nucleophilic substitution due to steric hindrance and its electron-donating nature.
- Electrophilic Substitution: The benzene ring is more electron-rich and undergoes electrophilic aromatic substitution, typically at the C5 and C8 positions.[14][15] The nitrogen atom acts as a deactivating group, directing electrophiles away from the pyridine ring. The overall electrophilic reactivity order for the neutral isoquinoline molecule is reported as $4 > 5 \approx 7 > 8 > 6 > 3 > 1$.[15]

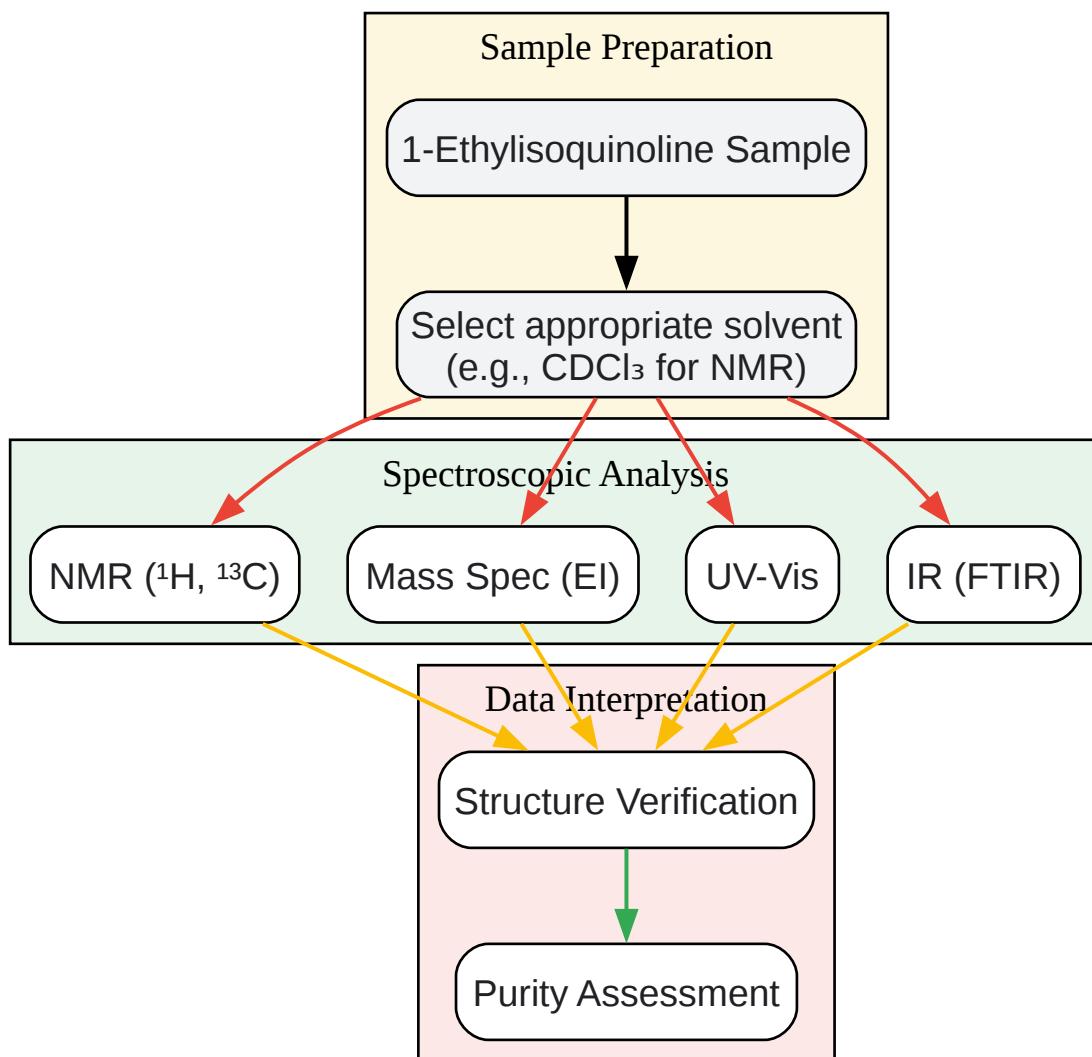
Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-Ethylisoquinoline**.

- ^1H and ^{13}C NMR Spectroscopy: The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core, along with a quartet and a triplet in the aliphatic region corresponding to the $-\text{CH}_2-$ and $-\text{CH}_3$ protons of the ethyl group, respectively. The ^{13}C NMR spectrum will display distinct signals for the nine aromatic carbons and the two aliphatic carbons of the ethyl group.[7][16]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M^+) at $\text{m/z} = 157$.[7] A significant fragment at $\text{m/z} = 156$ would correspond to the loss of a hydrogen atom, while a fragment at $\text{m/z} = 142$ would result from the loss of a methyl radical ($\cdot\text{CH}_3$), a characteristic fragmentation pattern for ethyl-substituted aromatic compounds. The base peak is often observed at $\text{m/z} = 129$, corresponding to the loss of ethylene.[7]
- UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by the 10π -electron aromatic system, which is similar to that of naphthalene and the parent isoquinoline.[1] In a neutral solvent, isoquinoline exhibits absorption maxima (λ_{max}) around 317, 266, and 217 nm.[1][17] The ethyl substituent is expected to cause minor bathochromic (red) shifts in these absorption bands.

- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic bands for aromatic C-H stretching (above 3000 cm^{-1}), aliphatic C-H stretching (2850-3000 cm^{-1}), and aromatic C=C and C=N ring stretching vibrations (1450-1650 cm^{-1}).

Diagram: General Analytical Workflow



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- To cite this document: BenchChem. [Physicochemical properties of 1-Ethylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594896#physicochemical-properties-of-1-ethylisoquinoline>

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